molecular formula C11H18N2O B14864382 (5-(Azepan-1-yl)furan-2-yl)methanamine

(5-(Azepan-1-yl)furan-2-yl)methanamine

Cat. No.: B14864382
M. Wt: 194.27 g/mol
InChI Key: GGQAGUMKVWNUKW-UHFFFAOYSA-N
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Description

(5-(Azepan-1-yl)furan-2-yl)methanamine is a versatile chemical compound with a unique structure that allows for various applications in scientific research. Its molecular formula is C10H16N2O, and it features a furan ring substituted with an azepane group and a methanamine group. This compound is valuable for studying chemical reactions and developing new materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Azepan-1-yl)furan-2-yl)methanamine typically involves the reaction of furan derivatives with azepane and methanamine under controlled conditions. One common method includes the use of a furan-2-carbaldehyde precursor, which undergoes reductive amination with azepane and methanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(5-(Azepan-1-yl)furan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The azepane group can be reduced to form piperidine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include furanones, piperidine derivatives, amides, ureas, and various substituted furan compounds .

Scientific Research Applications

(5-(Azepan-1-yl)furan-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is employed in the development of bioactive molecules and as a probe for studying biological pathways.

    Medicine: It serves as a precursor for pharmaceutical intermediates and potential therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5-(Azepan-1-yl)furan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the azepane and methanamine groups can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    (5-(Piperidin-1-yl)furan-2-yl)methanamine: Similar structure but with a piperidine ring instead of an azepane ring.

    (5-(Morpholin-1-yl)furan-2-yl)methanamine: Contains a morpholine ring instead of an azepane ring.

    (5-(Pyrrolidin-1-yl)furan-2-yl)methanamine: Features a pyrrolidine ring in place of the azepane ring.

Uniqueness

(5-(Azepan-1-yl)furan-2-yl)methanamine is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness allows for specific interactions with molecular targets and enables the compound to exhibit unique biological and chemical activities .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

[5-(azepan-1-yl)furan-2-yl]methanamine

InChI

InChI=1S/C11H18N2O/c12-9-10-5-6-11(14-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-9,12H2

InChI Key

GGQAGUMKVWNUKW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=C(O2)CN

Origin of Product

United States

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